molecular formula C20H20N2S B6133586 N-(4-isopropylphenyl)-N'-1-naphthylthiourea

N-(4-isopropylphenyl)-N'-1-naphthylthiourea

Cat. No. B6133586
M. Wt: 320.5 g/mol
InChI Key: GROWDUHTXQKUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-N'-1-naphthylthiourea, also known as INT-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer treatment, neuroscience, and environmental studies. In

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-N'-1-naphthylthiourea involves its ability to disrupt the microtubule network in cells. Microtubules are essential for various cellular processes, including cell division, migration, and intracellular transport. N-(4-isopropylphenyl)-N'-1-naphthylthiourea works by binding to the colchicine site on microtubules, which prevents the polymerization of tubulin and disrupts the microtubule network. This disruption leads to cell cycle arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(4-isopropylphenyl)-N'-1-naphthylthiourea can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to enhance synaptic plasticity and improve cognitive function in animal models. In addition, N-(4-isopropylphenyl)-N'-1-naphthylthiourea has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-isopropylphenyl)-N'-1-naphthylthiourea for lab experiments is its high yield synthesis method. This makes it a reliable and efficient compound for research purposes. In addition, N-(4-isopropylphenyl)-N'-1-naphthylthiourea has shown promising results in various fields of research, including cancer treatment and neuroscience.
However, there are also some limitations to using N-(4-isopropylphenyl)-N'-1-naphthylthiourea in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that N-(4-isopropylphenyl)-N'-1-naphthylthiourea can be toxic to normal cells at high concentrations, which could limit its use in certain applications. In addition, the mechanism of action of N-(4-isopropylphenyl)-N'-1-naphthylthiourea is not fully understood, which could limit its potential applications.

Future Directions

There are several future directions for research on N-(4-isopropylphenyl)-N'-1-naphthylthiourea. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on understanding the mechanism of action of N-(4-isopropylphenyl)-N'-1-naphthylthiourea in more detail, which could lead to the development of more targeted and effective treatments for cancer and neurodegenerative diseases. Additionally, further studies could investigate the potential applications of N-(4-isopropylphenyl)-N'-1-naphthylthiourea in environmental studies, such as its ability to inhibit the growth of algae and other aquatic organisms.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-N'-1-naphthylthiourea involves the reaction between 4-isopropylaniline and 1-naphthylisothiocyanate in the presence of a base catalyst. This reaction results in the formation of a yellow crystalline compound, which is purified through recrystallization. The yield of this synthesis method is typically around 70-80%, making it a reliable and efficient process.

Scientific Research Applications

N-(4-isopropylphenyl)-N'-1-naphthylthiourea has been widely studied for its potential applications in scientific research. One of the most promising areas of research for this compound is cancer treatment. Studies have shown that N-(4-isopropylphenyl)-N'-1-naphthylthiourea can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound works by targeting the microtubule network, which is essential for cell division and growth. By disrupting this network, N-(4-isopropylphenyl)-N'-1-naphthylthiourea can induce cell death in cancer cells.
In addition to cancer treatment, N-(4-isopropylphenyl)-N'-1-naphthylthiourea has also shown potential in neuroscience research. Studies have shown that this compound can enhance synaptic plasticity and improve cognitive function in animal models. This suggests that N-(4-isopropylphenyl)-N'-1-naphthylthiourea could be a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-naphthalen-1-yl-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c1-14(2)15-10-12-17(13-11-15)21-20(23)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROWDUHTXQKUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Naphthalen-1-yl-3-[4-(propan-2-yl)phenyl]thiourea

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